molecular formula C9H7FO4 B12126589 2-Acetyloxy-5-fluorobenzoic acid CAS No. 448-40-8

2-Acetyloxy-5-fluorobenzoic acid

Cat. No.: B12126589
CAS No.: 448-40-8
M. Wt: 198.15 g/mol
InChI Key: KTXWQAHMSLBFKW-UHFFFAOYSA-N
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Description

2-Acetyloxy-5-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by an acetyloxy group, and the hydrogen atom at the 5-position is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyloxy-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield. Another method involves the condensation of 4-fluoroaniline with hydrated chloral and oxammonium hydrochloride, followed by cyclization in concentrated sulfuric acid and oxidation under alkaline conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyloxy-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetyloxy-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyloxy-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

2-Acetyloxy-5-fluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

448-40-8

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

2-acetyloxy-5-fluorobenzoic acid

InChI

InChI=1S/C9H7FO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

KTXWQAHMSLBFKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)F)C(=O)O

Origin of Product

United States

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